ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring with an ethyl carboxylate group at the 5-position and a methyl group and an amino group at the 4-position .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 359.6±22.0 °C and a density of 1.29 . It is recommended to be stored at 2-8°C, protected from light .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate exhibits a range of hydrogen-bonded supramolecular structures. In one study, different ethyl amino-imidazole carboxylates, including similar compounds, formed chain structures and complex sheets linked by hydrogen bonds. These structures varied from one, two, to three dimensions, showcasing the compound's potential in forming diverse molecular architectures (Costa et al., 2007).
Chemical Transformations and Synthesis
This compound is used in various chemical transformations. For example, a study detailed the synthesis of ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate from similar compounds, demonstrating its role in the creation of complex molecules (Ewing et al., 1995).
Antimicrobial Activity Studies
Derivatives of this compound, like ethyl 2-amino-4-methylthiazole-5-carboxylate, have been studied for their antimicrobial activities. These derivatives showed effectiveness against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial research (Desai et al., 2019).
Synthesis of Nucleoside Derivatives
This compound is instrumental in synthesizing nucleoside derivatives. In one study, ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate was prepared using similar compounds, contributing to nucleoside chemistry and potentially impacting fields like antiviral research (Mackenzie & Shaw, 1978).
Inhibitor Studies in Corrosion and Industrial Applications
This compound derivatives have been studied as corrosion inhibitors. For instance, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate were investigated for their efficacy in protecting mild steel, indicating potential industrial applications (Dohare et al., 2017).
Safety and Hazards
This compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements associated with it include H335, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a compound that has been identified as an inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific cellular signaling pathways that are crucial for cancer cell growth and proliferation . .
Mode of Action
The compound interacts with its targets by modulating cellular signaling pathways . This modulation can inhibit the growth and spread of cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell growth and proliferation, given its reported anticancer activity . .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of cancer cell growth and proliferation . This is achieved through the modulation of cellular signaling pathways .
Properties
IUPAC Name |
ethyl 5-amino-3-methylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWGJATIFSXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486071 | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-18-1 | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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